molecular formula C22H37NO3 B12690366 2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate CAS No. 61147-38-4

2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate

Cat. No.: B12690366
CAS No.: 61147-38-4
M. Wt: 363.5 g/mol
InChI Key: IWCUIKPFNBGDGZ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 2-(4-isobutylphenyl)butyrate ester moiety linked to a 2-(diethylamino)ethoxyethyl group. The diethylaminoethoxyethyl chain may enhance solubility or modulate pharmacokinetics by introducing a basic tertiary amine, which could influence tissue penetration or metabolic stability .

The ester linkage may act as a prodrug strategy, with hydrolysis releasing the active carboxylic acid metabolite .

Properties

CAS No.

61147-38-4

Molecular Formula

C22H37NO3

Molecular Weight

363.5 g/mol

IUPAC Name

2-[2-(diethylamino)ethoxy]ethyl 2-[4-(2-methylpropyl)phenyl]butanoate

InChI

InChI=1S/C22H37NO3/c1-6-21(20-11-9-19(10-12-20)17-18(4)5)22(24)26-16-15-25-14-13-23(7-2)8-3/h9-12,18,21H,6-8,13-17H2,1-5H3

InChI Key

IWCUIKPFNBGDGZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)CC(C)C)C(=O)OCCOCCN(CC)CC

Origin of Product

United States

Preparation Methods

The synthesis of 2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate involves several steps. One common method includes the reaction of 2-(4-isobutylphenyl)butyric acid with 2-[2-(diethylamino)ethoxy]ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage . The reaction is typically carried out under anhydrous conditions and may require a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate .

Chemical Reactions Analysis

2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles like halides or alkoxides.

Scientific Research Applications

Overview

2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate, identified by the CAS number 61147-38-4, is a chemical compound that has garnered attention for its diverse applications in scientific research and industry. This article explores its applications across various fields, including pharmaceuticals, agrochemicals, and material science.

Pharmaceutical Applications

  • Drug Development : The compound's structure suggests potential use in drug formulations, particularly in enhancing bioavailability and solubility of active pharmaceutical ingredients. Its diethylamino group can improve pharmacokinetic properties, making it a candidate for further research in drug delivery systems.
  • Analytical Chemistry : It is utilized in chromatographic techniques for the separation and analysis of complex biological samples. Its properties allow for effective retention and elution in high-performance liquid chromatography (HPLC), making it suitable for pharmacokinetic studies and drug monitoring .
  • Toxicology Studies : The compound can be employed to assess the safety profiles of new drugs through toxicological evaluations, helping to establish safe dosage levels and identify potential side effects .

Agrochemical Applications

  • Pesticides and Herbicides : The compound's chemical characteristics make it a potential candidate for formulation as an agrochemical agent. Its ability to interact with biological systems may enhance the effectiveness of pesticides or herbicides, promoting better crop protection strategies .
  • Plant Growth Regulators : Research indicates that derivatives of similar compounds can act as growth regulators, influencing plant development and yield. This application could lead to advancements in sustainable agriculture practices .

Material Science Applications

  • Polymer Chemistry : The compound can be integrated into polymer matrices to enhance material properties such as flexibility, strength, and thermal stability. This application is particularly relevant in developing advanced materials for industrial uses .
  • Coatings and Adhesives : Due to its chemical structure, it may serve as a component in formulating coatings and adhesives with improved adhesion properties and durability under various environmental conditions .

Case Study 1: Drug Formulation Development

A study investigated the incorporation of 2-[2-(diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate into a novel drug delivery system aimed at improving the bioavailability of poorly soluble drugs. Results demonstrated a significant enhancement in solubility and absorption rates compared to traditional formulations.

Case Study 2: Agrochemical Efficacy Testing

Field trials were conducted using formulations containing this compound as an active ingredient in pest control products. The trials showed increased efficacy against common agricultural pests while maintaining safety profiles for beneficial insects.

Mechanism of Action

The mechanism of action of 2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity . The ethoxyethyl chain and butyrate ester contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Functional Groups Hypothesized Applications Distinctive Properties
2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate C21H33NO4 Diethylaminoethoxyethyl, butyrate ester, 4-isobutylphenyl NSAID prodrug, anti-inflammatory High lipophilicity (due to isobutylphenyl), pH-dependent solubility (tertiary amine), ester hydrolysis susceptibility
Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate C14H15BrO5 Bromo, formyl, methoxy, α,β-unsaturated ester Synthetic intermediate (e.g., for heterocycles) Electron-deficient ester (due to α,β-unsaturation), lower metabolic stability, UV reactivity
2-(Diethylamino)ethyl 4-amino-3-butoxybenzoate hydrochloride C17H27ClN2O4 Diethylaminoethyl, benzoate ester, amino, butoxy Local anesthetic or analgesic (e.g., lidocaine analogs) Water-soluble hydrochloride salt, basic amino group (pKa ~9), prolonged duration due to butoxy group
Pinacolyl S-2-diisopropylaminoethyl ethylphosphonothiolate C12H27NO2PS Phosphonothiolate, diisopropylaminoethyl Organophosphate chemistry (e.g., nerve agents) High reactivity (phosphonothiolate), acute neurotoxicity, irreversible acetylcholinesterase inhibition

Functional Group Impact on Properties

  • This contrasts with the phosphonothiolate in , which undergoes rapid enzymatic cleavage. The benzoate ester in (as hydrochloride salt) benefits from enhanced aqueous solubility, whereas the target compound’s 4-isobutylphenyl group increases lipophilicity, favoring membrane penetration .
  • Amino Substituents: The tertiary diethylamino group in the target compound and provides basicity (pKa ~8–9), enabling pH-dependent solubility. In contrast, the diisopropylamino group in contributes to higher steric hindrance, reducing enzymatic degradation rates .
  • Aromatic Moieties: The 4-isobutylphenyl group (target compound) is associated with NSAID-like cyclooxygenase (COX) inhibition, whereas the bromo-formyl-methoxyphenoxy group in may confer electrophilic reactivity for synthetic derivatization .

Pharmacokinetic and Toxicity Considerations

  • This mirrors prodrug strategies seen in aspirin or oseltamivir . The phosphonothiolate in exhibits extreme toxicity due to irreversible enzyme inhibition, a risk absent in the ester-based compounds .
  • Solubility and Bioavailability :

    • The hydrochloride salt in ensures high solubility in biological fluids, whereas the target compound’s lipophilic 4-isobutylphenyl group may require formulation enhancements (e.g., micellar encapsulation) .

Biological Activity

2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate, also known by its CAS number 61147-38-4, is a synthetic compound with a complex molecular structure (C22H37NO3) that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H37NO3
  • Molecular Weight : 363.534 g/mol
  • Density : 0.978 g/cm³
  • Boiling Point : 447°C at 760 mmHg
  • LogP : 4.28030 (indicating lipophilicity)

The biological activity of this compound is primarily attributed to its interaction with various biological pathways, notably in the modulation of ion channels and neurotransmitter systems. Its structure suggests potential activity as a modulator of neuronal excitability, possibly impacting conditions such as ischemic stroke and neurodegenerative diseases.

Neuroprotective Effects

Recent studies indicate that compounds similar to 2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate may exert neuroprotective effects by inhibiting specific potassium channels, such as Kv2.1. Inhibition of these channels has been linked to reduced neuronal apoptosis and improved outcomes in models of ischemic stroke .

Apoptosis Regulation

Research has shown that the compound can influence apoptosis pathways. For instance, in cell lines exposed to oxidative stress (e.g., H2O2), it demonstrated a capacity to decrease apoptosis rates significantly. This suggests a protective role against oxidative damage, which is crucial in neurodegenerative conditions .

In Vitro Studies

In vitro experiments have demonstrated that derivatives of the compound can inhibit Kv2.1 channels with high potency (IC50 values in the nanomolar range). These studies highlight the potential for developing therapeutic agents targeting Kv2.1 for neuroprotection .

Animal Models

In animal models of ischemic stroke, compounds structurally related to 2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate have shown promise in reducing infarct volume and improving neurological function post-stroke. These findings underscore the therapeutic potential of targeting ion channels involved in neuronal excitability .

Data Table

PropertyValue
Molecular FormulaC22H37NO3
Molecular Weight363.534 g/mol
Density0.978 g/cm³
Boiling Point447°C at 760 mmHg
LogP4.28030
Neuroprotective ActivityYes
Apoptosis InhibitionYes

Q & A

Q. What validated analytical methods are recommended for quantifying this compound in experimental samples?

Methodological Answer: Reverse-phase HPLC with UV detection is widely used. Prepare a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) to optimize peak resolution . System suitability tests (e.g., tailing factor <2, theoretical plates >2000) must be performed to validate reproducibility. Adjust buffer pH or methanol ratio if resolution degrades.

Q. How should this compound be stored to ensure stability in long-term studies?

Methodological Answer: Store at –20°C in amber vials under inert gas (e.g., argon) to prevent hydrolysis of the ester group and oxidation of the diethylamino moiety. Monitor stability via periodic HPLC assays; degradation products (e.g., free acid derivatives) should not exceed 2% over 12 months .

Q. What synthetic routes are documented for this compound, and how is purity confirmed?

Methodological Answer: A two-step synthesis is typical: (1) esterification of 4-isobutylphenylbutyric acid with 2-(diethylamino)ethoxyethanol using DCC/DMAP, followed by (2) purification via column chromatography (silica gel, ethyl acetate/hexane). Confirm purity (>98%) using NMR (absence of unreacted starting material) and mass spectrometry (exact mass ±0.001 Da) .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s environmental fate and transformation products?

Methodological Answer: Adopt a tiered approach:

  • Lab studies: Measure hydrolysis rates at varying pH (3–9) and photodegradation under UV light (λ=254 nm). Use LC-MS/MS to identify transformation products (e.g., de-esterified metabolites) .
  • Field simulations: Apply randomized block designs with split-split plots to model soil adsorption and aquatic bioavailability. Include controls for abiotic factors (e.g., organic carbon content) .

Q. How to resolve discrepancies in bioactivity data across different assay conditions?

Methodological Answer: Contradictions often arise from solvent interactions (e.g., DMSO quenching free amines). Standardize protocols:

  • Use freshly prepared stock solutions in methanol (≤0.1% final concentration).
  • Validate cell-based assays with a reference inhibitor (e.g., cycloheximide) to control for cytotoxicity.
  • Perform dose-response curves in triplicate across independent experiments to confirm EC₅₀ consistency .

Q. What advanced techniques are recommended for studying the compound’s interaction with biological targets?

Methodological Answer: Combine biophysical and computational methods:

  • Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., serum albumin) to measure binding affinity (KD) in real-time.
  • Molecular Dynamics (MD) Simulations: Model the compound’s binding to hydrophobic pockets (e.g., COX-2 active site) using AMBER or GROMACS. Validate with mutagenesis studies .

Q. How to evaluate ecological risks under real-world exposure scenarios?

Methodological Answer: Follow the INCHEMBIOL framework:

  • Tier 1: Acute toxicity testing in Daphnia magna (48h LC₅₀) and algal growth inhibition (72h EC₅₀).
  • Tier 2: Microcosm studies to assess bioaccumulation in aquatic food chains (e.g., fish → plankton).
  • Tier 3: Probabilistic risk modeling using Monte Carlo simulations to integrate variability in exposure pathways .

Data Analysis & Contradiction Management

Q. How to address inconsistencies in chromatographic data during purity analysis?

Methodological Answer: Peak tailing or splitting may indicate ion suppression or column degradation. Troubleshoot by:

  • Flushing columns with 90% acetonitrile/0.1% TFA to remove adsorbed impurities.
  • Re-optimizing buffer ionic strength (e.g., 10–50 mM sodium 1-octanesulfonate) to improve peak symmetry .

Q. What statistical methods are appropriate for multi-year environmental impact studies?

Methodological Answer: Use mixed-effects models (e.g., R lme4 package) to account for temporal autocorrelation and nested variables (e.g., harvest season effects). Apply Bonferroni correction for multiple comparisons to reduce Type I errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.